4-Octyl-1,3-dioxolane

Description

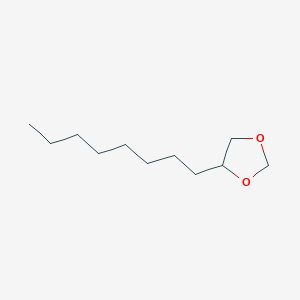

Structure

2D Structure

3D Structure

Properties

CAS No. |

15138-49-5 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

4-octyl-1,3-dioxolane |

InChI |

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-11-9-12-10-13-11/h11H,2-10H2,1H3 |

InChI Key |

KKHCORREYDFUFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1COCO1 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 4 Octyl 1,3 Dioxolane

Chromatographic Techniques for Separation and Analysis

Chromatography is fundamental to the analysis of 4-Octyl-1,3-dioxolane, providing the means to separate it from reaction byproducts, starting materials, or complex sample matrices prior to detection and identification.

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and highly effective technique for the analysis of volatile and semi-volatile compounds such as this compound. botanyjournals.com In this method, the compound is vaporized and separated from other components in a mixture as it passes through a long, narrow capillary column. The retention time (RT), the time it takes for the compound to exit the column, is a characteristic property under specific analytical conditions and serves as an initial identifier.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), acts as a molecular "fingerprint." The fragmentation pattern of this compound is expected to show characteristic ions corresponding to the loss of the octyl side chain and cleavage of the dioxolane ring, allowing for unambiguous structural elucidation.

Purity assessment is achieved by integrating the peak areas of all detected compounds in the chromatogram. The relative percentage of the this compound peak compared to the total area of all peaks provides a quantitative measure of its purity. For highly accurate quantification, stable-isotope dilution methods can be employed, where a known amount of an isotopically labeled standard, such as [¹³C₂]SEPA (a structurally similar dioxolane), is added to the sample. nih.gov This approach corrects for variations in sample preparation and instrument response, yielding high precision and accuracy. nih.gov

Table 1: Representative GC-MS Parameters for Dioxolane Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides high-resolution separation of volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Inlet Mode | Split/Splitless | Introduces a small, precise volume of sample onto the column. |

| Temperature Program | Initial temp: 50-70°C, ramp at 10-20°C/min to 280-300°C | Separates compounds based on their boiling points and column interactions. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum for identification. |

| MS Scan Range | m/z 40-500 | Detects the molecular ion and relevant fragment ions. |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. uobasrah.edu.iq However, the analysis of this compound by HPLC presents a significant challenge. The compound lacks a chromophore, a part of a molecule that absorbs ultraviolet (UV) or visible light, making detection by standard UV-Vis detectors—the most common type in HPLC systems—ineffective. researchgate.net

To overcome this limitation, alternative detection methods must be considered. These include:

Refractive Index (RI) Detection: RI detectors measure the difference in the refractive index between the mobile phase and the eluting sample. While universal, they are less sensitive than UV detectors and are sensitive to temperature and pressure fluctuations.

Evaporative Light Scattering Detection (ELSD): ELSD is a more sensitive universal detector that nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.

Derivatization: The compound could be chemically modified (derivatized) to attach a UV-absorbing or fluorescent tag, allowing for sensitive detection. This, however, adds complexity to the sample preparation process.

If a suitable detection method is employed, HPLC can be used for both qualitative and quantitative analysis. mdpi.com Qualitative analysis relies on the compound's retention time, which should be consistent for a given set of conditions (e.g., column type, mobile phase composition, flow rate). nih.gov For quantitative analysis, a calibration curve is constructed by plotting the detector response against the concentration of several prepared standards. The concentration of this compound in an unknown sample can then be determined by measuring its response and interpolating from the calibration curve. uobasrah.edu.iq

Table 2: Potential HPLC Approaches for this compound

| Parameter | Potential Method | Description |

|---|---|---|

| Column | Reversed-Phase C18 or C8 | Separation based on hydrophobicity, where the long octyl chain would interact strongly with the stationary phase. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A mixture of organic solvent and water is used to elute the compound from the column. |

| Detection | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector | Necessary due to the lack of a UV chromophore in the molecule. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and analysis time. |

| Quantification | External Standard Calibration | A series of standards of known concentration are analyzed to create a calibration curve for determining unknown concentrations. |

Spectroscopic Methods for Molecular Structure Determination

Spectroscopy involves the interaction of electromagnetic radiation with matter. It is an indispensable tool for determining the detailed molecular structure of compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique provides information about the different types of protons (hydrogen atoms) in a molecule and their immediate chemical environment. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the dioxolane ring and the octyl chain. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value reveals the relative number of protons generating the signal, and the splitting pattern (multiplicity) gives information about the number of adjacent protons.

¹³C NMR Spectroscopy: This technique detects the carbon atoms in a molecule. A typical ¹³C NMR spectrum for this compound would show a unique signal for each carbon atom in a different chemical environment. This allows for a direct count of non-equivalent carbons, confirming the presence of the ten carbons of the substituted dioxolane structure. The chemical shifts are indicative of the type of carbon (e.g., C-O, CH₂, CH₃).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of 1,3-dioxolane (B20135) and standard alkyl chain values. Solvent: CDCl₃.

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| H on C4 (methine) | ~4.1 - 4.3 | Multiplet | 1H | |

| H on C5 (methylene) | ~3.8 - 4.0 | Multiplet | 2H | |

| H on C2 (methylene) | ~4.8 - 5.0 | Singlet/AB quartet | 2H | |

| -CH₂- (alpha to C4) | ~1.5 - 1.7 | Multiplet | 2H | |

| -(CH₂)₆- | ~1.2 - 1.4 | Multiplet | 12H | |

| -CH₃ (terminal) | ~0.8 - 0.9 | Triplet | 3H | |

| ¹³C NMR | Assignment | Predicted δ (ppm) | ||

| C2 (acetal carbon) | ~94 - 96 | |||

| C4 (methine) | ~75 - 78 | |||

| C5 (methylene) | ~65 - 67 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend). It is primarily used to identify the presence of specific functional groups. researchgate.net The FTIR spectrum of this compound would be dominated by absorptions characteristic of its two main structural features: the alkane chain and the cyclic acetal (B89532) group.

The most prominent peaks would include:

C-H stretching vibrations just below 3000 cm⁻¹ from the numerous sp³-hybridized C-H bonds in the octyl chain and the dioxolane ring.

C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).

Strong C-O stretching vibrations in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹. These absorptions are characteristic of the ether/acetal linkages (C-O-C) within the dioxolane ring and are crucial for confirming its presence. docbrown.info

The absence of strong absorptions in other regions (e.g., ~1700 cm⁻¹ for C=O, ~3400 cm⁻¹ for O-H) would confirm the absence of carbonyl or hydroxyl impurities.

Table 4: Characteristic IR/FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2955 - 2850 | C-H Stretch | Alkane (CH₃, CH₂, CH) | Strong |

| 1470 - 1450 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium |

| 1380 - 1370 | C-H Bend (Rocking) | Methyl (-CH₃) | Medium-Weak |

Advanced Mass Spectrometry Approaches (e.g., Q-TOF LC-MS, MS/MS)

For the highest level of confidence in structural identification and characterization, advanced mass spectrometry techniques are invaluable. Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC/Q-TOF-MS) combines the separation power of HPLC with the high mass accuracy and resolution of a TOF analyzer. hpst.cz

A Q-TOF instrument can measure the mass of an ion with exceptional accuracy (typically within 5 ppm), allowing for the determination of its elemental formula. mun.calcms.cz For this compound (C₁₁H₂₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ is 187.1698. A Q-TOF analysis would confirm this accurate mass, ruling out other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Furthermore, tandem mass spectrometry (MS/MS) provides definitive structural information. nih.gov In an MS/MS experiment, the parent ion of interest (e.g., m/z 187.1698) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This controlled fragmentation helps to piece the molecule's structure together. For this compound, key fragmentation pathways would likely involve the neutral loss of the octyl group or cleavage of the dioxolane ring, providing unequivocal evidence of its connectivity.

Table 5: Hypothetical MS/MS Fragmentation of this compound Ion [M+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 187.1698 | 75.0441 | C₈H₁₆ (112.1252) | Protonated 1,3-dioxolane-4-carbaldehyde (B15512527) fragment |

| 187.1698 | 73.0284 | C₈H₁₈O (130.1358) | Dioxolanylmethylium ion [C₃H₅O₂]⁺ |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. chemicalbook.com The technique involves directing a beam of X-rays onto a single crystal of a substance. The resulting diffraction pattern of the X-rays, caused by the electron clouds of the atoms within the crystal lattice, is measured. By analyzing the angles and intensities of these diffracted beams, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles. chemicalbook.comwikipedia.org

The process involves growing a high-quality single crystal of this compound, mounting it on a diffractometer, and collecting diffraction data. The data is then processed to solve and refine the crystal structure. The final output provides a definitive model of the molecule.

Table 1: Illustrative Crystallographic Data for a Dioxolane Compound This table represents typical data that would be obtained from a single-crystal X-ray diffraction analysis. The values are illustrative for a generic organic molecule and not specific to this compound.

| Parameter | Illustrative Value | Description |

| Chemical Formula | C₁₁H₂₂O₂ | The elemental composition of the molecule. |

| Formula Weight | 186.30 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| a, b, c (Å) | a = 10.1, b = 5.5, c = 12.3 | The dimensions of the unit cell. |

| α, β, γ (°) | α = 90, β = 105.5, γ = 90 | The angles of the unit cell. |

| Volume (ų) | 667.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.095 | The theoretical density derived from the crystallographic data. |

| R-factor | ~0.05 | An indicator of the quality of the agreement between the model and the data. |

Thermogravimetric Analysis and Calorimetry in Material Characterization

Thermal analysis techniques are essential for evaluating the material properties of a compound, including its stability at different temperatures and its phase transition behavior. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used for this purpose.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about the thermal stability and decomposition profile of a substance. For this compound, a TGA scan would reveal the temperature at which the compound begins to degrade and the kinetics of its decomposition. In a typical TGA experiment, the sample is heated at a constant rate, and its weight is continuously monitored. A plot of mass versus temperature (a thermogram) shows the temperatures of initial and final decomposition. While specific TGA data for this compound is not available, studies on related acetal polymers show they tend to lose mechanical properties at temperatures above 80-90 °C. nus.edu.sg

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal transitions such as melting (fusion), crystallization, and glass transitions. A DSC thermogram for this compound would show endothermic peaks corresponding to melting and exothermic peaks for crystallization, providing precise temperature and enthalpy values for these events. This information is vital for understanding the material's physical state and processing parameters. For example, the melting point of acetal homopolymers like Delrin® is around 175 °C, while the copolymer's is slightly lower at approximately 168 °C. wshampshire.com

Table 2: Representative Thermal Analysis Data for an Acetal Compound This table presents the type of data obtained from TGA and DSC analyses. The values are representative of general acetals and are not specific experimental results for this compound.

| Analysis Type | Parameter | Representative Value | Significance |

| TGA | Onset of Decomposition (Tonset) | ~200 - 250 °C | Indicates the temperature at which significant thermal degradation begins. |

| TGA | Temperature of Max Loss Rate | ~270 °C | The temperature at which the rate of mass loss is highest. |

| TGA | Residual Mass at 600 °C | < 5% | The amount of non-volatile material left after decomposition. |

| DSC | Melting Point (Tm) | ~160 - 180 °C (for polymers) | The temperature at which the material transitions from a solid to a liquid. wshampshire.com |

| DSC | Enthalpy of Fusion (ΔHf) | Varies | The amount of energy required to melt the sample. |

| DSC | Glass Transition (Tg) | Varies | The temperature at which an amorphous solid transitions to a rubbery state. |

Computational and Theoretical Investigations of 4 Octyl 1,3 Dioxolane Systems

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction pathways of cyclic ethers, including the 1,3-dioxolane (B20135) ring system. These computational studies provide detailed energetic and structural information about the transition states and intermediates involved in various chemical transformations.

One of the most extensively studied reaction pathways for 1,3-dioxolane is its oxidation, which is of significant interest in the context of biofuel combustion. DFT calculations have been employed to map out the potential energy surfaces for the reactions of 1,3-dioxolane with various radicals, such as the hydroxyl radical (•OH). These studies have revealed that the abstraction of a hydrogen atom from the carbon atom situated between the two oxygen atoms (the C2 position) is a highly favorable initial step.

Following the initial hydrogen abstraction, the resulting 1,3-dioxolan-2-yl radical can undergo a variety of subsequent reactions. A detailed kinetic model for the oxidation of 1,3-dioxolane has been developed, with reaction rate coefficients and thermochemical data calculated using theoretical methods. researchgate.net It has been shown that for the alkylhydroperoxide of 1,3-dioxolane, the ring-opening beta-scission pathway is a dominant route. researchgate.net This process involves the cleavage of a carbon-oxygen bond, leading to the formation of more stable, open-chain radical species.

In a study on the low-temperature oxidation of 1,3-dioxolane, the reaction kinetics of O₂ addition to 1,3-dioxolanyl radicals were investigated. researchgate.net The energies for these reaction pathways were calculated at a high level of theory, specifically DLPNO-CCSD(T)/CBS//B2PLYPD3BJ/6-311+g(d,p). researchgate.net These high-accuracy calculations are crucial for developing reliable kinetic models that can predict the combustion behavior of 1,3-dioxolane and its derivatives. The ring-opening β-scission reactions of the dioxolane hydroperoxy species were identified as the most dominant pathways following the oxidation of 1,3-dioxolanyl radicals. researchgate.net

| Reaction Pathway | Description | Significance |

| Hydrogen Abstraction | Removal of a hydrogen atom from the 1,3-dioxolane ring by a radical species. | Initiates the oxidation process. |

| Beta-Scission | Cleavage of a bond beta to the radical center, often leading to ring opening. | A major pathway for the decomposition of the 1,3-dioxolane ring. |

| Oxygen Addition | Reaction of a radical intermediate with molecular oxygen. | A key step in the formation of hydroperoxides and subsequent oxidation products. |

Mechanistic Probing via Computational Chemistry

Computational chemistry offers a molecular-level lens to probe the intricate mechanisms of reactions involving 1,3-dioxolane systems. Beyond identifying the primary reaction pathways, these theoretical investigations can elucidate the subtle factors that govern the selectivity and efficiency of chemical transformations.

For instance, computational studies have been instrumental in understanding the mechanism of the cationic ring-opening polymerization of 1,3-dioxolane. This process is known to be susceptible to the formation of cyclic polymer chains. Detailed characterization of the polymerization products has been aided by computational modeling, which can help to rationalize the influence of reaction conditions, such as monomer addition speed and catalyst-to-initiator ratio, on the product distribution.

In the context of oxidation, mechanistic probing via computational chemistry has provided insights into the competition between different reaction channels. For example, in the case of the alkylhydroperoxide of 1,3-dioxolane, theoretical calculations have shown that the ring-opening beta-scission pathway is favored over the alternative route of a second oxygen addition, which would be more typical for alkanes. researchgate.net This difference in reactivity is attributed to the presence of the oxygen atoms in the ring, which influences the stability of the radical intermediates and the transition states.

| Mechanistic Aspect | Computational Approach | Insights Gained |

| Transition State Analysis | Locating and characterizing transition state structures on the potential energy surface. | Provides information on activation energies and the feasibility of different reaction steps. |

| Reaction Coordinate Following | Mapping the minimum energy path connecting reactants, intermediates, and products. | Elucidates the sequence of bond-breaking and bond-forming events. |

| Sensitivity Analysis | Systematically varying parameters in a kinetic model to identify the most influential reactions. | Pinpoints the rate-determining steps and key control points in a reaction network. |

Theoretical Correlations with Experimental Observations

A crucial aspect of computational chemistry is the ability to correlate theoretical predictions with experimental observations. This validation process is essential for establishing the reliability of the computational models and for gaining a deeper understanding of the underlying chemical principles.

In the study of 1,3-dioxolane oxidation, a detailed kinetic model was developed based on theoretically calculated reaction rate coefficients and thermochemical data. researchgate.net The predictions of this model were then compared with a wide range of experimental data, including ignition delay times measured in a shock tube and a rapid compression machine, as well as mole fraction profiles of stable intermediates measured in a jet-stirred reactor. researchgate.net The reasonable agreement between the model predictions and the experimental results provides strong support for the accuracy of the underlying theoretical calculations. acs.org

Furthermore, the model was used to compare the combustion properties of 1,3-dioxolane with its acyclic isomer, dimethoxymethane (B151124). It was found that 1,3-dioxolane exhibits a higher laminar flame speed, a phenomenon that was attributed to the formation of specific products like ethylene (B1197577) and acetylene (B1199291) during its combustion. acs.org Conversely, the ignition delay times of 1,3-dioxolane were found to be longer than those of dimethoxymethane at temperatures below 1000 K. acs.org These comparative studies highlight the ability of theoretical models to rationalize and predict differences in the reactivity of structurally related molecules.

The table below presents a comparison of experimental and calculated geometric parameters for 2-methyl-1,3-dioxolane (B1212220), a close derivative of the parent compound. The good agreement between the experimental and DFT-calculated values further validates the use of computational methods for predicting the structural properties of 1,3-dioxolane systems.

| Parameter | Bond/Angle | Experimental Value | Calculated Value (DFT) |

| Bond Length (Å) | rCH | 1.102 | - |

| Bond Length (Å) | rCC | 1.522 | - |

| Bond Length (Å) | rCO | 1.422 | - |

| Bond Angle (°) | aCCO | 105.2 | - |

| Bond Angle (°) | aCCO (to methyl) | 110.9 | - |

| Bond Angle (°) | aHCH | 118 | - |

Data for 2-methyl-1,3-dioxolane sourced from the NIST Computational Chemistry Comparison and Benchmark Database. nist.gov The specific DFT functional and basis set for the calculated values in this table were not specified in the source.

Applications of 4 Octyl 1,3 Dioxolane in Materials Science and Organic Synthesis

Utilization as Chemical Intermediates and Building Blocks

The 1,3-dioxolane (B20135) ring system is a cornerstone in organic synthesis, primarily utilized as a protecting group for 1,2-diols and carbonyl compounds. organic-chemistry.orgnih.gov This protective function allows for selective reactions to be carried out on other parts of a complex molecule without affecting the shielded functional group. The stability of the dioxolane ring to a wide range of reagents, coupled with its straightforward introduction and removal under specific acidic conditions, makes it an invaluable tool for synthetic chemists. organic-chemistry.org

Beyond its role as a protecting group, the 1,3-dioxolane moiety serves as a versatile chemical intermediate for the synthesis of a variety of organic compounds. silverfernchemical.com For instance, derivatives of 1,3-dioxolane are key precursors in the preparation of pharmacologically active molecules, including antiviral and antifungal agents. chemicalbook.com The presence of the long octyl chain in 4-Octyl-1,3-dioxolane introduces significant lipophilicity, making it a particularly useful building block for synthesizing molecules intended for environments requiring enhanced oil solubility or for creating amphiphilic structures. This lipophilic character can be advantageous in the synthesis of agrochemicals and specialized pharmaceuticals where interaction with biological membranes is crucial. nih.gov

Furthermore, research has demonstrated the use of 1,3-dioxolane derivatives in the synthesis of complex molecules such as protected α-amino aldehydes through thiol-promoted radical chain processes. organic-chemistry.org The 4-octyl substituent in this compound could influence the reactivity and selectivity of such transformations, offering a pathway to novel, long-chain amino-aldehyde derivatives with potential applications in surfactant and specialty chemical industries.

Role in Polymer and Material Synthesis

The application of 1,3-dioxolane as a comonomer in the synthesis of polyacetals is a well-established industrial process. wikipedia.org Polyacetals are engineering thermoplastics known for their high stiffness, low friction, and excellent dimensional stability. The incorporation of comonomers like 1,3-dioxolane into the polyoxymethylene (POM) backbone disrupts the crystalline structure, enhancing the thermal stability of the resulting copolymer. The introduction of a this compound as a comonomer would be expected to impart unique properties to the resulting polyacetal. The long alkyl chain would likely act as an internal plasticizer, potentially increasing the flexibility and impact strength of the polymer. It could also enhance the polymer's compatibility with other nonpolar materials and modify its surface properties, such as hydrophobicity and lubricity.

In a different vein, substituted 1,3-dioxolan-4-ones have emerged as important monomers for the synthesis of biodegradable aliphatic polyesters. rsc.org The ring-opening polymerization of these monomers offers a route to polyesters with diverse functionalities. While direct studies on the polymerization of this compound are not prevalent, the established reactivity of the dioxolane ring suggests its potential as a monomer in similar polymerization reactions, leading to novel polyesters with pendant octyl groups.

Development as Specialty Solvents and Co-monomers

1,3-Dioxolane itself is recognized as a versatile solvent with applications in dissolving various substances, including oils, fats, waxes, dyes, and certain polymers. nih.gov Its utility as a solvent is attributed to its polar ether linkages combined with a nonpolar hydrocarbon backbone.

The introduction of an octyl group at the 4-position dramatically alters the physicochemical properties of the molecule, transforming it into a specialty solvent. The long alkyl chain significantly increases the lipophilicity of this compound, making it an excellent solvent for nonpolar and weakly polar compounds. This property is particularly valuable in formulations where compatibility with oils, hydrocarbons, and other hydrophobic substances is required.

As a co-monomer, the dual nature of this compound—a polar dioxolane ring and a nonpolar octyl chain—could be exploited to create copolymers with tailored amphiphilic properties. Such copolymers could find applications as surfactants, compatibilizers for polymer blends, or as components in drug delivery systems.

Applications in Lubricant and Hydraulic Fluid Formulations

The demand for high-performance lubricants and hydraulic fluids has driven research into novel additives that can enhance properties such as wear resistance, friction reduction, and thermal stability. While direct data on this compound is limited, a key patent discloses the use of 1,3-dioxolane-4-methanol (B150769) compounds with alkyl or alkenyl substituents as effective antiwear additives in lubricating oil compositions. This patent highlights that substituents with a total carbon sum of six or less are particularly effective. Although the octyl group exceeds this specific range, the principle of using alkyl-substituted dioxolanes to improve lubricity is clearly established.

Table 1: Properties of Dioxolane Derivatives as Lubricant Additives

| Compound Family | Substituent Type | Key Finding |

| 1,3-Dioxolane-4-methanol | Alkyl or Alkenyl (up to C6) | Acts as an antiwear additive in lubricating oils. |

| Cyclic Ethers (including Dioxolanes) | Various | Can be used in lubricant compositions with protected active groups for controlled release. |

Integration into Complex Organic Synthesis (e.g., Formylation Reagents, Dioxolane Derivatives)

In the realm of complex organic synthesis, the versatility of the 1,3-dioxolane ring is further demonstrated by its use in the creation of specialized reagents. For example, certain 1,3-dioxolane derivatives have been developed as stable and effective formylating reagents. organic-chemistry.org These reagents allow for the introduction of a formyl group (-CHO) into a molecule, a fundamental transformation in the synthesis of many pharmaceuticals and natural products. While this application has not been specifically reported for this compound, the underlying chemistry of the dioxolane ring suggests its potential to be adapted for such purposes, potentially leading to novel long-chain aldehydes.

More broadly, the synthesis of various dioxolane derivatives is a key strategy in constructing complex molecular architectures. organic-chemistry.orgorganic-chemistry.org The ability to introduce an octyl group at a specific position on the dioxolane ring, as in this compound, provides synthetic chemists with a powerful tool to build molecules with precise structural and functional properties. The octyl group can serve as a lipophilic anchor, a steric directing group, or a precursor for further chemical modifications.

Advanced Derivatization Strategies for 4 Octyl 1,3 Dioxolane and Analogues

Functionalization of the Dioxolane Ring

The 1,3-dioxolane (B20135) ring, while often used as a stable protecting group for aldehydes, ketones, and 1,2-diols, can also be a site for strategic chemical modifications. researchgate.netnih.gov These functionalizations can involve ring-opening reactions, substitution at the C2 position, or other transformations that alter the core heterocyclic structure.

One primary strategy involves the acid-catalyzed hydrolysis of the acetal (B89532), which cleaves the dioxolane ring to reveal the constituent 1,2-diol (in this case, 1,2-decanediol) and the original carbonyl compound (formaldehyde). kaust.edu.saresearchgate.net This deprotection is a fundamental step that allows for subsequent reactions on the liberated hydroxyl groups.

Direct functionalization of the intact ring is also possible. For instance, radical reactions can be employed to introduce new substituents. A thiol-promoted, metal-free process enables the site-specific addition of the 1,3-dioxolane ring (at the C2 position) to imines, yielding protected α-amino aldehydes. rsc.org While this specific reaction applies to the parent dioxolane, the principle of C-H functionalization at the C2 position can be conceptually extended to substituted dioxolanes. Furthermore, the introduction of fluorine atoms into heterocyclic rings, a common strategy in medicinal chemistry, has been achieved for related structures like isoxazoles bearing acetal fragments, suggesting a potential pathway for fluorinating the dioxolane ring under specific conditions. acs.org

Ring-expansion reactions represent another avenue for derivatization. For example, in the synthesis of certain natural products, an epoxide can undergo a ring-expansion reaction in the presence of a nearby carbonyl group to form a dioxolane ring. researchgate.net Conversely, reactions that expand the dioxolane ring itself into a larger system, such as a 1,4-dioxane, can be envisioned.

Table 1: Selected Functionalization Reactions of the 1,3-Dioxolane Ring

| Reaction Type | Reagents/Conditions | Outcome | Reference |

| Hydrolysis (Deprotection) | Acid catalyst (e.g., p-toluenesulfonic acid), Water | Cleavage to 1,2-diol and carbonyl compound | kaust.edu.saresearchgate.net |

| C2-H Functionalization | Thiol promoter, Radical initiator | Addition to imines to form protected α-amino aldehydes | rsc.org |

| Ring Fluorination | Electrophilic fluorinating agents (e.g., NFSI, Selectfluor) | Introduction of fluorine atoms (demonstrated on related systems) | acs.org |

| Oxidation | N-hydroxyphthalimide (NHPI), Co(OAc)₂, O₂ | Oxidation of cyclic acetals to yield hydroxy alkyl esters | nih.gov |

Strategies for Modifying the Octyl Chain

The long alkyl chain of 4-octyl-1,3-dioxolane presents a different set of challenges and opportunities for derivatization. Functionalizing inert C(sp³)–H bonds of an alkane chain requires selective methods to avoid random substitution. nih.gov Modern synthetic chemistry offers several advanced strategies to achieve this, particularly at the terminal (ω) or sub-terminal (ω-1) positions.

One of the most significant challenges in organic synthesis is the selective functionalization of strong, primary C–H bonds found at the terminus of an alkyl chain. researchgate.net Recent breakthroughs have provided new tools to address this:

Biocatalytic/Organometallic Tandem Reactions : A two-step approach can be used to functionalize the terminal methyl group. First, a biocatalyst, such as a mutant strain of the bacterium Rhodococcus, performs a dehydrogenation reaction to create a terminal alkene. researchgate.netresearchgate.net This alkene is then subjected to a metal-catalyzed hydrofunctionalization, where a catalyst migrates along the chain to the terminal position before adding a functional group. researchgate.net

Photocatalytic Oxidation : Using a mesoporous TiO₂–SiO₂ photocatalyst, the terminal methyl group of a long-chain alkane like dodecane (B42187) can be selectively oxidized with molecular oxygen under mild conditions. rsc.org This method shows high selectivity for producing terminal aldehydes and carboxylic acids. rsc.org

Directed Borylation : While undirected borylation of primary C-H bonds can be challenging, certain catalyst systems can introduce a borane (B79455) group at the terminal position of an alkyl chain. nih.gov This allows the unreactive alkane to be converted into a versatile organoboron reagent, which can then be transformed into a wide array of other functional groups (e.g., -OH, -NH₂, -CN). researchgate.netnih.gov

Regioconvergent Cross-Coupling : This method involves the non-selective bromination of an alkane to produce a mixture of secondary alkyl bromides. A subsequent palladium-catalyzed Negishi cross-coupling reaction with an aryl or alkenyl triflate, using a specific phosphine (B1218219) ligand, selectively forms the linear, terminally-functionalized product. nih.gov

These strategies enable the conversion of the simple octyl group into a variety of functionalized chains, dramatically increasing the molecular complexity and potential applications of the resulting derivatives.

Table 2: Advanced Methods for Terminal Functionalization of Alkyl Chains

| Strategy | Key Steps/Catalysts | Functional Group Introduced | Reference |

| Biocatalytic Dehydrogenation / Hydrofunctionalization | 1. Rhodococcus strain (mutant) 2. Metal-catalyzed hydrometalation/migration | -I, -Br, -Cl, -Bpin, -OH, -NR₂, -CN, etc. | researchgate.net |

| Photocatalytic Oxidation | Mesoporous TiO₂–SiO₂ photocatalyst, O₂ | Aldehyde (-CHO), Carboxylic Acid (-COOH) | rsc.org |

| Undirected Borylation | Metal-free, photoinduced hydrogen atom transfer | Boronate ester (-Bpin) | researchgate.net |

| Regioconvergent Cross-Coupling | 1. Bromination 2. Pd-catalyzed Negishi coupling | Aryl, Alkenyl | nih.gov |

Formation of Complex Dioxolane Derivatives (e.g., Azoxybenzenes with dioxolane moieties)

The 1,3-dioxolane moiety can be incorporated into larger, more complex molecular architectures, such as liquid crystals or bioactive compounds. An example of this is the synthesis of azoxybenzenes that bear a 1,3-dioxolane group.

Azoxybenzenes are a class of compounds with interesting liquid crystalline properties. Introducing a dioxolane unit can modify these properties. A straightforward method for synthesizing these complex derivatives involves the reduction of a nitroaryl precursor that already contains the dioxolane ring. rsc.org

For instance, 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide can be prepared from 2-(4-nitrophenyl)-1,3-dioxolane. The reaction uses glucose as a green and mild reducing agent in an aqueous ethanol (B145695) medium with sodium hydroxide. rsc.org The nitro groups are reduced and couple to form the central azoxy linkage, yielding the final, complex dioxolane derivative. This method has been successfully applied to synthesize a series of 1,3-dioxacycloalkyl-containing azoxyarenes in good yields. rsc.org This synthetic strategy highlights how the stable dioxolane group can be carried through multi-step reaction sequences to build intricate molecules.

Derivatization for Enhanced Analytical Detection

In analytical chemistry, particularly for chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization is a key technique. It is used to modify an analyte to improve its volatility, thermal stability, peak shape, or detector response. acs.orgsolubilityofthings.com this compound and its related compounds can be derivatized to enhance their detection by common analytical instruments.

Derivatization is often necessary for compounds that lack a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection), or for those that are too polar or not volatile enough for GC analysis. solubilityofthings.comnumberanalytics.com

Strategies for GC Analysis: For GC, the primary goal of derivatization is to increase volatility and thermal stability by masking polar functional groups like hydroxyls and amines. acs.org

Silylation : This is one of the most common derivatization techniques. acs.org While this compound itself is relatively stable, its hydrolysis product, 1,2-decanediol (B1670173), contains two hydroxyl groups. These can be reacted with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. The resulting TMS ether is much more volatile and less prone to adsorption on the GC column. rsc.org

Boronate Ester Formation : Diols, such as the 1,2-decanediol derived from this compound, can react with n-butylboronic acid to form cyclic boronate derivatives. These derivatives are nonpolar and exhibit good chromatographic properties. acs.org

Strategies for HPLC Analysis: For HPLC, derivatization is typically employed to introduce a moiety that can be easily detected by UV-Vis or fluorescence detectors. numberanalytics.com

UV-Vis Tagging : If the analyte lacks a chromophore, it can be reacted with a "tagging" reagent that contains a highly conjugated aromatic system. Reagents like 2,4-dinitrophenylhydrazine (B122626) (for carbonyls), 3,5-dinitrobenzoyl chloride (for alcohols), and phenyl isocyanate are used to create derivatives with strong UV absorbance. solubilityofthings.comsit.edu.cn The hydrolysis product 1,2-decanediol could be derivatized with 3,5-dinitrobenzoyl chloride for this purpose.

Fluorescence Tagging : For even higher sensitivity, a fluorophore can be attached. Common fluorescent derivatizing agents include 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride, which react with hydroxyl or amine groups to yield highly fluorescent products. solubilityofthings.comnumberanalytics.com

Table 3: Common Derivatization Strategies for Analytical Detection

| Method | Target Analyte/Functional Group | Reagent Example | Purpose | Reference |

|---|---|---|---|---|

| Silylation (GC) | Hydroxyl groups (from hydrolysis) | BSTFA | Increase volatility and thermal stability | acs.orgrsc.org |

| Boronate Ester Formation (GC) | 1,2-Diols (from hydrolysis) | n-Butylboronic acid | Form nonpolar, stable cyclic esters | acs.org |

| UV-Vis Tagging (HPLC) | Hydroxyl groups (from hydrolysis) | 3,5-Dinitrobenzoyl chloride | Introduce a strong UV chromophore | solubilityofthings.comsit.edu.cn |

| Fluorescence Tagging (HPLC) | Hydroxyl groups (from hydrolysis) | Dansyl chloride, FMOC-Cl | Introduce a highly sensitive fluorophore | numberanalytics.com |

Conclusion and Future Research Directions

Summary of Key Research Findings

A thorough search of scientific literature and chemical databases yields no specific, in-depth research focused on 4-Octyl-1,3-dioxolane. While numerous studies exist for the 1,3-dioxolane (B20135) class in general and for other substituted variants, data on the synthesis, characterization, and application of the 4-octyl derivative is not available.

Research on related compounds offers a glimpse into potential properties. For instance, various 1,3-dioxolane derivatives have been synthesized and investigated for their biological activities, including antibacterial and antifungal properties. rsc.orgnih.gov Others have been studied as modulators to overcome multidrug resistance in cancer therapy or as anti-seizing additives in lubricating oils. researchgate.netornl.gov A study on a mixed surfactant system utilized a complex, acid-cleavable 1,3-dioxolane ethoxylate, demonstrating the potential for these structures in microemulsion technologies. However, it is crucial to emphasize that these findings pertain to different molecules and cannot be directly attributed to this compound without dedicated experimental validation.

Emerging Research Avenues and Challenges

The primary challenge concerning this compound is the fundamental lack of research. The field is not "emerging" but rather "unexplored." The initial and most critical research avenue would be the development of an efficient and stereoselective synthesis for this compound. The long octyl chain at the 4-position presents a lipophilic moiety that could impart unique solubility and surfactant-like properties, distinguishing it from less substituted dioxolanes.

Future research could then proceed along several avenues:

Physicochemical Characterization: A complete analysis of its properties (e.g., boiling point, density, polarity, solubility) is required.

Surfactant Properties: Investigating its potential as a surfactant or co-surfactant, given its amphiphilic structure. This could include determining its critical micelle concentration and its effectiveness in forming microemulsions.

Biological Activity Screening: Testing for antibacterial, antifungal, or other pharmacological activities, following the precedent set by other functionalized 1,3-dioxolanes. rsc.orgnih.gov

Materials Science Applications: Exploring its use as a plasticizer, a solvent for specific polymers, or as an additive in formulations like lubricants or coatings, where the octyl group could enhance miscibility with nonpolar substances.

The main challenge will be to secure interest and funding for studying a compound with no established applications or demonstrated "headline-grabbing" properties. Its structural simplicity may have led to it being overlooked in favor of more complex or functionally diverse derivatives.

Potential for Novel Applications

Based on the chemistry of related compounds, one can speculate on the potential applications for this compound, should research be undertaken.

Specialty Solvent: The combination of the polar dioxolane ring and the nonpolar octyl chain could make it a useful solvent for processes requiring the solubilization of both polar and nonpolar components, potentially in areas like polymer chemistry or extraction processes.

Fragrance and Flavor Industry: While many fragrance-related dioxolanes are substituted at the 2-position, the lipophilic nature of the 4-octyl group could make it a valuable carrier or modifier for fragrance oils, potentially improving their longevity or altering their release profile from a substrate.

Agrochemicals: The structure could serve as a scaffold for new pesticides or herbicides, where the octyl group could facilitate penetration through the waxy cuticles of plants or insects.

Advanced Lubricants: Following research into other dioxolane additives, the 4-octyl variant could be synthesized and tested for anti-wear or friction-modifying properties in lubricating oils. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.